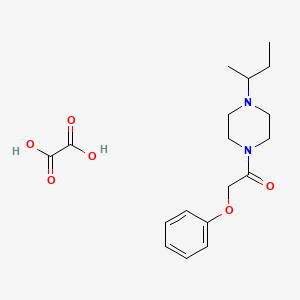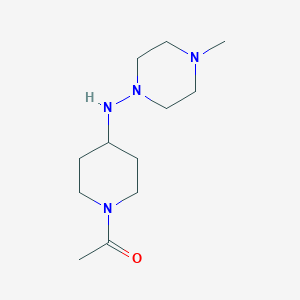![molecular formula C15H13N3O B5131253 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5131253.png)
4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a chemical compound that has been widely researched for its potential applications in various fields such as pharmaceuticals, materials science, and agriculture.
Wirkmechanismus
The mechanism of action of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine varies depending on its application. In the pharmaceutical industry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It also exhibits antibacterial and antifungal activity by disrupting the cell membrane and inhibiting DNA synthesis. In materials science, it acts as a chelating agent for metal ions, which results in a change in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine have been extensively studied. In vitro studies have shown that it has low toxicity towards normal cells and tissues, making it a promising candidate for further development in the pharmaceutical industry. However, further studies are needed to determine its toxicity in vivo. In addition, its effects on the environment and non-target organisms need to be evaluated before its use as a pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments include its high purity, stability, and ease of synthesis. Its fluorescent properties also make it a useful tool for detecting metal ions. However, its limitations include its potential toxicity towards living organisms, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. In the pharmaceutical industry, further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a drug delivery system. In materials science, it can be further developed as a fluorescent probe for the detection of other metal ions. In agriculture, its potential as a biopesticide needs to be evaluated further. Overall, the future of this compound looks promising, and further research may lead to its successful application in various fields.
In conclusion, 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a versatile compound that has potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Its advantages and limitations for lab experiments have also been identified, and there are several future directions for its research and development. Overall, this compound shows promise for further development and use in various fields.
Synthesemethoden
The synthesis of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine involves the reaction of 2,4-dimethylphenyl hydrazine with pyridine-2-carboxylic acid followed by cyclization with phosphoryl chloride and sodium azide. This method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In materials science, it has been used as a fluorescent probe for the detection of metal ions. In agriculture, it has been tested as a potential herbicide and insecticide.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-4-13(11(2)9-10)15-18-17-14(19-15)12-5-7-16-8-6-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRWEHZBDOVWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)




![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5131222.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![3-{5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B5131236.png)
![1-methoxy-3-{2-[(4-methylphenyl)thio]ethoxy}benzene](/img/structure/B5131246.png)
![2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5131257.png)
![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)
